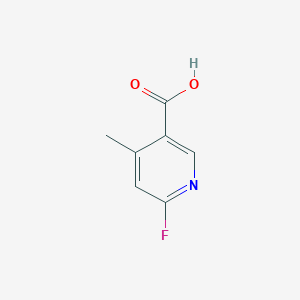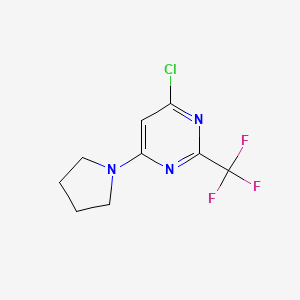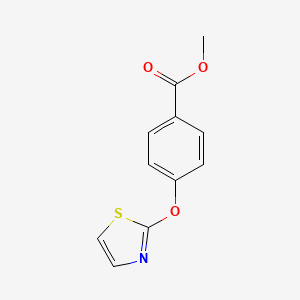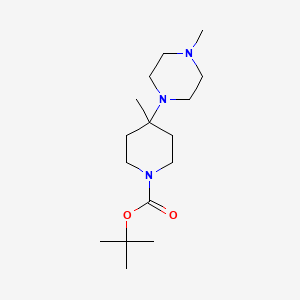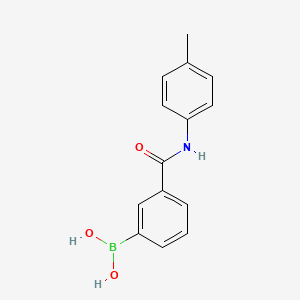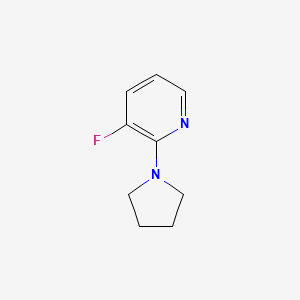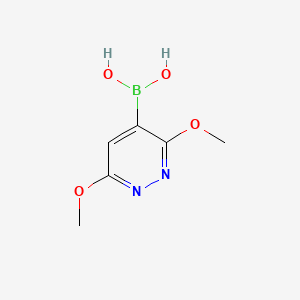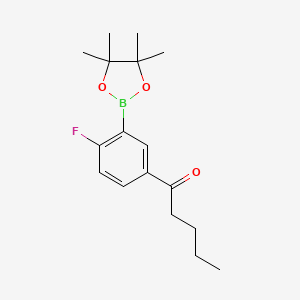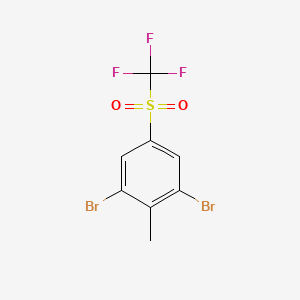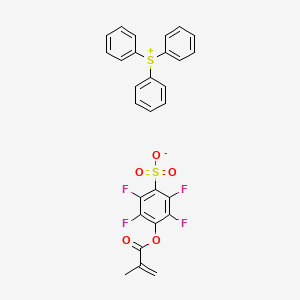
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
TPS-TFM can be synthesized using triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization of TPS-TFM is done using techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is C28H20F4O5S2 . The molecular weight is 576.6 g/mol .Chemical Reactions Analysis
TPS-TFM is a sulfonium salt that initiates polymerization through radical formation upon irradiation.Physical And Chemical Properties Analysis
TPS-TFM is a white or off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The molecular weight of TPS-TFM is 576.6 g/mol, and it has a melting point of 57-59 ºC .Wissenschaftliche Forschungsanwendungen
Chemically Amplified Resists in Lithography
Research by Gonsalves et al. (2009) explored the use of chemically amplified resists incorporating anionic photoacid generator (PAG) functional groups, including triphenylsulfonium variants, for lithography applications. They specifically studied polymers with monomer-bound anionic PAGs to achieve sub-50-nm half-pitch resolution in lithography, highlighting the role of triphenylsulfonium salts in advanced photolithographic processes (Gonsalves et al., 2009).
Photochemistry and Photolysis
Dektar and Hacker (1990) examined the photochemistry of triphenylsulfonium salts, including their photolysis in solution. This study revealed new rearrangement products and proposed a mechanism for the photolysis of these salts, contributing to our understanding of their behavior under light exposure (Dektar & Hacker, 1990).
Environmental Impact and Photoacid Generators
Yi et al. (2009) discussed the development of sulfonium salts, including triphenylsulfonium, for environmental applications. They emphasized the role of these salts as photoacid generators (PAGs), especially in addressing environmental concerns related to perfluorooctyl sulfonate (PFOS) (Yi et al., 2009).
Polymer Light Emitting Devices
Georgiadou et al. (2013) investigated the influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices (PLEDs). This study highlighted how the addition of these salts in PLEDs can benefit charge injection and transport, affecting overall device performance (Georgiadou et al., 2013).
Polymerization Initiators
Kondo, Muramatsu, and Tsuda (1983) explored the use of triphenylsulfonium salts as photoinitiators in the polymerization of styrene and methyl methacrylate. Their research demonstrated that these salts can effectively initiate free radical polymerization under light exposure (Kondo, Muramatsu, & Tsuda, 1983).
Wirkmechanismus
TPS-TFM initiates polymerization through radical formation upon irradiation. It was first introduced in the early 2000s and has since been widely used in scientific research and industry to initiate polymerization reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIPVFSNRXVAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674038 | |
| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate | |
CAS RN |
915090-37-8 | |
| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

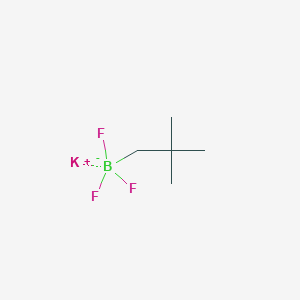
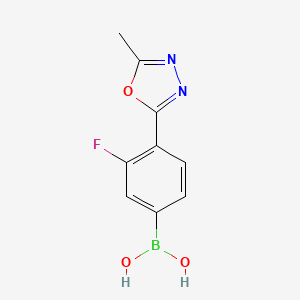
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
